molecular formula C14H18N4O3 B2760776 N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide CAS No. 1808794-93-5

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

Cat. No. B2760776
CAS RN: 1808794-93-5
M. Wt: 290.323
InChI Key: NBCLYXUYBNVDLL-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, also known as CP-526,555, is a pyrazine carboxamide compound that has been studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific research studies.

Mechanism of Action

The exact mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including synaptic transmission, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide can have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation and pain, and the induction of apoptosis. These effects are believed to be mediated by the compound's interaction with the α7 nicotinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of this receptor specifically, without interference from other receptors. However, one limitation of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on other physiological processes. Finally, there may be potential for the development of more potent analogs of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide that could be used in future research studies.

Synthesis Methods

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5-cyclopropylmethoxypyrazine with N-(1-cyano-2-methoxy-1-methylethyl)acetamide. The reaction is typically carried out in the presence of a base and a solvent such as DMF or DMSO.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation and pain research has also shown promising results, with N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide demonstrating anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(8-15,9-20-2)18-13(19)11-5-17-12(6-16-11)21-7-10-3-4-10/h5-6,10H,3-4,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLYXUYBNVDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CN=C(C=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

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